(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
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Overview
Description
(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and tert-butyl protection. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.
Hexahydropyrrolo[3,2-b]pyrrole derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
RVRRDUVETGVTPA-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H]1CCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 |
Origin of Product |
United States |
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